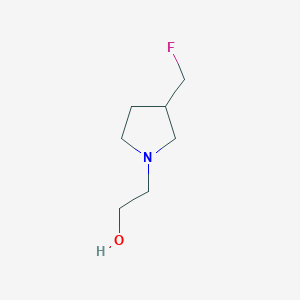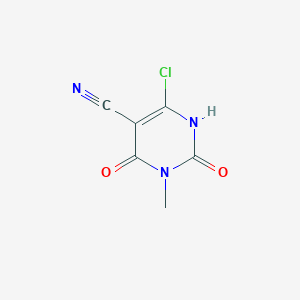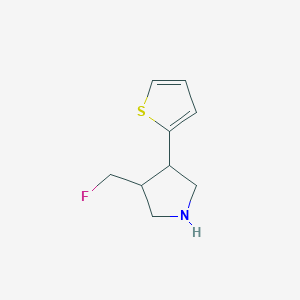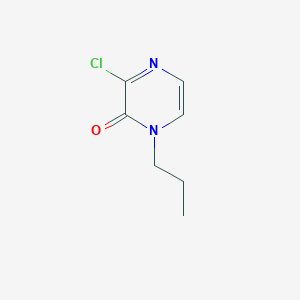amine CAS No. 2098033-92-0](/img/structure/B1531798.png)
[(1-Fluorocyclopentyl)methyl](2-phenoxyethyl)amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Molecular Optimization and Simulation
Studies involving small functionalized organic molecules, such as amines and fluorine-substituted compounds, contribute to understanding biomolecular systems in aqueous environments. The optimization of Lennard‐Jones parameters for these molecules helps in accurately simulating their behavior, which is crucial for drug design and understanding biological interactions (Chen, Yin, & MacKerell, 2002).
Polymer Science
The synthesis and characterization of polymers derived from fluorine-substituted monomers, such as those involving fluorobenzaldehyde, reveal insights into the material's thermal stability, optical, and electrochemical properties. These polymers have potential applications in various fields, including electronics and materials science (Kaya, Kamaci, & Arican, 2012).
Corrosion Inhibition
Fluorine-containing amine derivatives can serve as effective corrosion inhibitors for metals in acidic environments. Their structure-activity relationship, as explored through both experimental and theoretical approaches, provides insights into designing more efficient corrosion-resistant materials (Boughoues et al., 2020).
Organic Synthesis and Catalysis
The unique reactivity of fluorine-containing compounds makes them valuable in organic synthesis, such as in ligand-promoted meta-C-H amination and alkynylation reactions. These methodologies expand the toolbox for constructing complex molecules, potentially leading to new drug molecules or materials (Wang et al., 2016).
Analytical Chemistry
In the realm of analytical chemistry, fluorine-substituted compounds are utilized as derivatizing agents for the sensitive and selective detection of analytes. For example, fluorogenic imines have been developed for the fluorescent visualization of Mannich-type reactions of phenols in aqueous solutions, providing a tool for monitoring chemical reactions in real-time (Guo, Minakawa, & Tanaka, 2008).
Propiedades
IUPAC Name |
N-[(1-fluorocyclopentyl)methyl]-2-phenoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO/c15-14(8-4-5-9-14)12-16-10-11-17-13-6-2-1-3-7-13/h1-3,6-7,16H,4-5,8-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJUUYSCTRYQBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNCCOC2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Fluorocyclopentyl)methyl](2-phenoxyethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



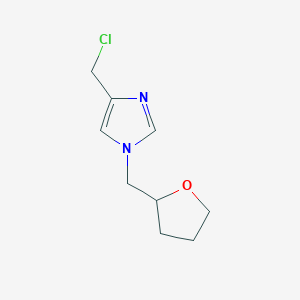
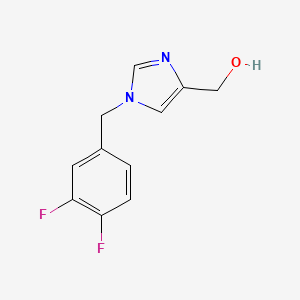
![2-Cyclohexyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1531718.png)
![Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1531719.png)
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B1531720.png)
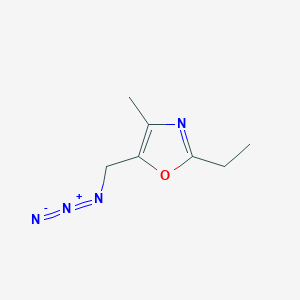
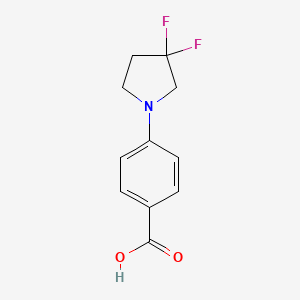
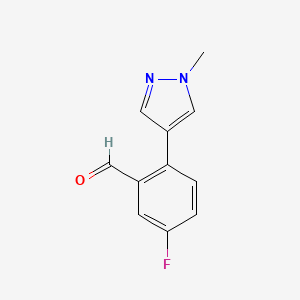
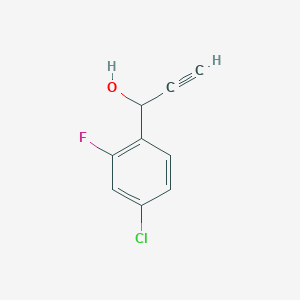
![6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridazin-3-amine](/img/structure/B1531730.png)
